

Application Notes and Protocols: Mass Spectrometry Analysis of 1-Deacetylnimbolin B Metabolites

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Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B12435426

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Introduction

1-Deacetylnimbolin B, a limonoid derived from the neem tree (*Azadirachta indica*), has garnered interest for its potential therapeutic properties, analogous to related compounds like nimbolide which exhibit anti-cancer activities.[1][2][3][4] Understanding the metabolic fate of **1-Deacetylnimbolin B** is crucial for its development as a potential drug candidate. Mass spectrometry (MS)-based metabolomics stands as a powerful technology for the comprehensive profiling of drug metabolites.[5] This document provides detailed application notes and protocols for the analysis of **1-Deacetylnimbolin B** metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines the procedure for identifying metabolites of **1-Deacetylnimbolin B** generated by phase I and phase II metabolic enzymes present in human liver microsomes.

Materials:

- **1-Deacetylnimbolinin B**

- Human Liver Microsomes (pooled)
- NADPH-regenerating system (e.g., containing β -NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- 0.1 M Potassium Phosphate Buffer (pH 7.4)
- Acetonitrile (ACN), ice-cold
- Methanol (MeOH) with 0.1% formic acid
- Water with 0.1% formic acid

Procedure:

- Incubation: Prepare a reaction mixture containing 1 mg/mL of microsomal protein in 0.1 M potassium phosphate buffer (pH 7.4).[\[6\]](#) Add **1-Deacetylnimbolinin B** to a final concentration of 10 μ M.
- Initiation: Initiate the metabolic reaction by adding the NADPH-generating system.[\[6\]](#)
- Incubation Conditions: Incubate the reaction mixture at 37°C for 2 hours.[\[6\]](#)
- Termination: Terminate the reaction by adding two volumes of ice-cold acetonitrile.[\[6\]](#)
- Protein Precipitation: Keep the mixture on ice to facilitate protein precipitation, followed by centrifugation at 13,000 rpm for 5 minutes.
- Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol describes the instrumental parameters for the separation and detection of **1-Deacetylnimbolinin B** and its metabolites.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

- Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: 5-95% B (linear gradient)
 - 15-18 min: 95% B
 - 18-18.1 min: 95-5% B
 - 18.1-22 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Data Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
- Capillary Voltage: 3.5 kV.

- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS fragmentation.
- Full Scan MS Range: m/z 100-1000.
- Product Ion Scan: Triggered by selected precursor ions.

Data Presentation

The following tables summarize hypothetical quantitative data for the parent compound and its putative metabolites.

Table 1: Putative Metabolites of **1-Deacetylnimbolinin B** Identified by LC-MS/MS

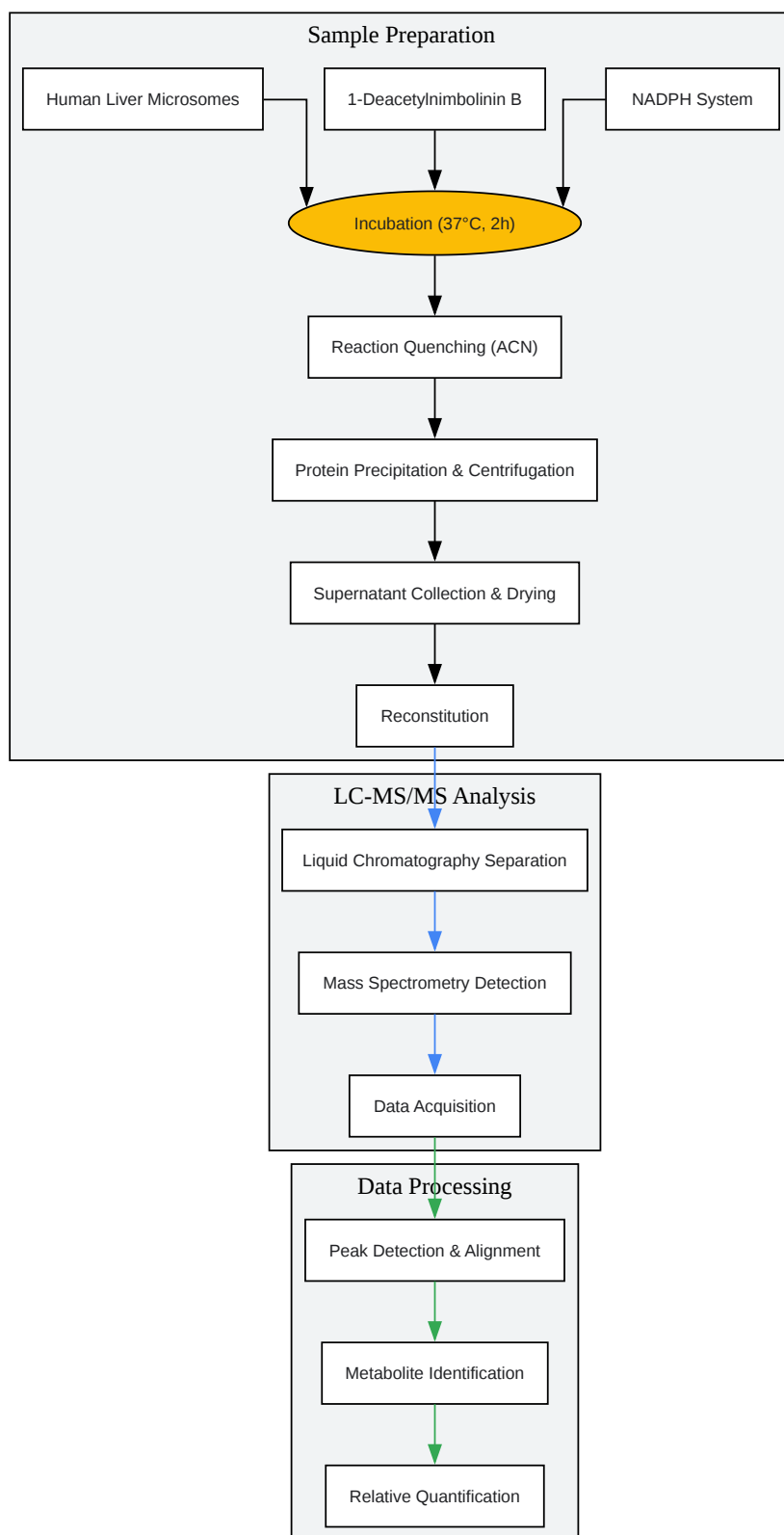
Metabolite ID	Retention Time (min)	Precursor Ion (m/z)	Proposed Biotransformation
M0 (Parent)	12.5	427.1755	-
M1	10.8	443.1704	Hydroxylation (+16 Da)
M2	9.5	459.1653	Dihydroxylation (+32 Da)
M3	11.2	441.1548	Dehydrogenation (-2 Da)
M4	8.7	603.2287	Glucuronidation (+176 Da)
M5	7.9	507.1973	Sulfation (+80 Da)

Table 2: Relative Abundance of **1-Deacetylnimbolinin B** and its Metabolites in HLM Assay

Analyte	Peak Area (Arbitrary Units)	% of Total Metabolites
M0 (Parent)	8.5×10^6	65.8
M1	2.2×10^6	17.0
M2	0.8×10^6	6.2
M3	0.5×10^6	3.9
M4	0.7×10^6	5.4
M5	0.2×10^6	1.5

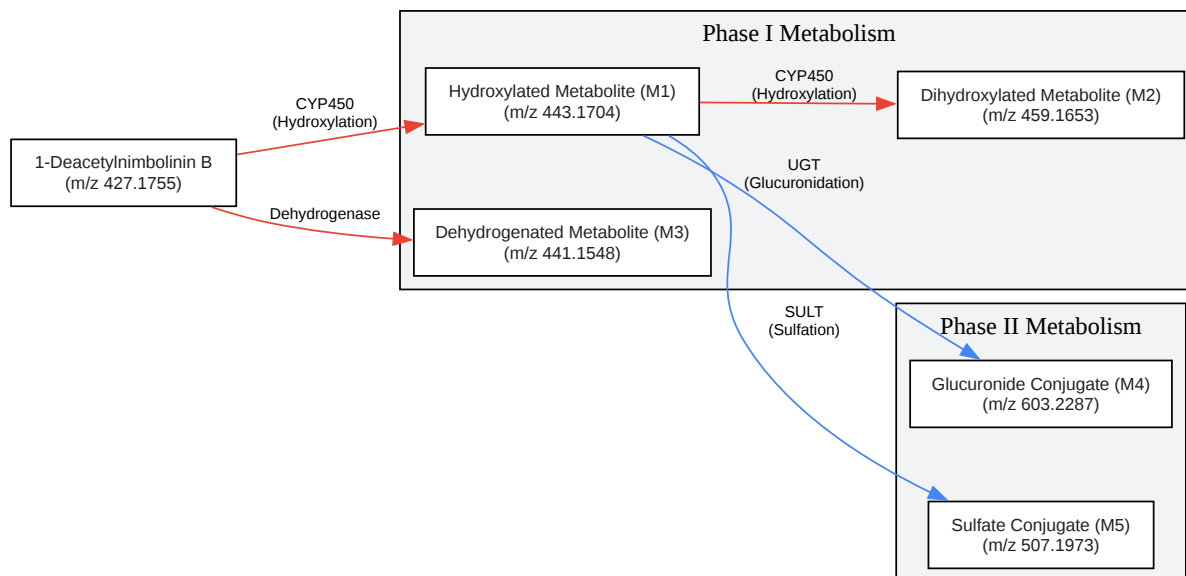
Mandatory Visualizations

The following diagrams illustrate the experimental workflow, a proposed metabolic pathway, and a potential signaling pathway affected by **1-Deacetylnimbolinin B**, based on the known activities of related limonoids.



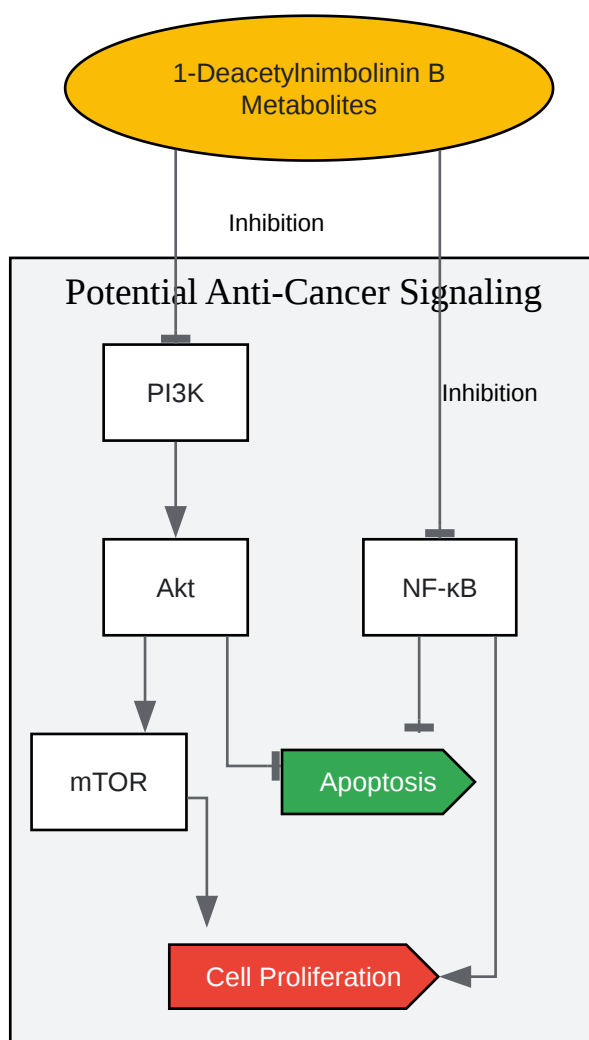
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Caption: Experimental workflow for metabolite analysis.



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Caption: Proposed metabolic pathway of **1-Deacetylrimboline B**.



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Caption: Potential signaling pathway modulation.

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